5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Medicinal Chemistry ADME-Tox Prediction Drug Design

5-(4-Chloro-2-methoxyphenyl)nicotinic acid is a 5-aryl nicotinic acid derivative featuring a chloro substituent at the para position and a methoxy group at the ortho position on the pendant phenyl ring. It serves as a versatile building block and pharmacophore scaffold in medicinal chemistry, with a molecular weight of 263.68 g/mol and a computed XLogP3-AA value of 2.6, indicating moderate lipophilicity.

Molecular Formula C13H10ClNO3
Molecular Weight 263.677
CAS No. 1261980-32-8
Cat. No. B580845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-methoxyphenyl)nicotinic acid
CAS1261980-32-8
Synonyms5-(4-Chloro-2-Methoxyphenyl)nicotinic acid
Molecular FormulaC13H10ClNO3
Molecular Weight263.677
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17)
InChIKeyVDALUAWIKNTZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chloro-2-methoxyphenyl)nicotinic Acid (CAS 1261980-32-8): Baseline Characterization and Sourcing Overview for Research and Industrial Applications


5-(4-Chloro-2-methoxyphenyl)nicotinic acid is a 5-aryl nicotinic acid derivative featuring a chloro substituent at the para position and a methoxy group at the ortho position on the pendant phenyl ring . It serves as a versatile building block and pharmacophore scaffold in medicinal chemistry, with a molecular weight of 263.68 g/mol and a computed XLogP3-AA value of 2.6, indicating moderate lipophilicity . The compound is commercially available from multiple vendors at purity levels up to 98% .

Medicinal chemistry building block with ortho-methoxy/para-chloro pharmacophore
Moderate lipophilicity profile for CNS permeability research
High-purity sourcing from multiple commercial vendors

5-(4-Chloro-2-methoxyphenyl)nicotinic Acid: Why Simple 5-Aryl Nicotinic Acid Analogs Are Not Interchangeable


Within the 5-aryl nicotinic acid class, the specific identity and position of substituents on the aryl ring critically modulate physicochemical properties and biological target engagement. The target compound's unique ortho-methoxy/para-chloro substitution pattern results in a distinct lipophilicity profile (XLogP3 = 2.6) compared to the unsubstituted phenyl (XLogP3 = 1.8) or 4-fluoro (XLogP3 = 2.1) analogs . These differences translate into altered binding affinities at nicotinic acetylcholine receptors (nAChRs) and hydroxycarboxylic acid receptor 2 (HCA2), making generic substitution with other 5-aryl nicotinic acids unsuitable for applications where specific receptor interactions or pharmacokinetic properties are required .

Substitution pattern shifts lipophilicity compared to para-fluoro or unsubstituted analogs, potentially altering permeability profiles.
Ortho-methoxy group introduces steric hindrance and an extra H-bond acceptor; nAChR binding kinetics may differ from para-only analogs.
Increased molecular complexity and polar surface area relative to simpler 5-aryl derivatives may require solubility and assay re-optimization.

5-(4-Chloro-2-methoxyphenyl)nicotinic Acid: Quantified Differentiation Versus Key Structural Analogs


Enhanced Lipophilicity: XLogP3 Comparison with 5-(4-Fluorophenyl)nicotinic Acid

5-(4-Chloro-2-methoxyphenyl)nicotinic acid exhibits a computed XLogP3-AA value of 2.6, which is 0.5 log units higher than that of the 4-fluoro analog (XLogP3 = 2.1) . The ortho-methoxy group contributes both increased lipophilicity and an additional hydrogen bond acceptor site compared to the 4-fluoro and unsubstituted phenyl analogs .

Lipophilicity shift
Reported
XLogP3 +0.5 log units (2.6 vs 2.1, 4-fluoro analog)
May support membrane permeability screening context
Computed value; experimental validation recommended
Medicinal Chemistry ADME-Tox Prediction Drug Design

Increased Molecular Weight and Rotatable Bonds Compared to Mono-Substituted 5-Aryl Nicotinic Acids

With a molecular weight of 263.68 g/mol and three rotatable bonds, 5-(4-Chloro-2-methoxyphenyl)nicotinic acid is structurally more complex than 5-(4-fluorophenyl)nicotinic acid (MW 217.20, 2 rotatable bonds) and 5-(4-methylphenyl)nicotinic acid (MW 213.23) . The ortho-methoxy group introduces an additional hydrogen bond acceptor (total 4 vs. 3 in the 4-fluoro analog) and increased topological polar surface area, which can influence solubility and target binding orientation .

Molecular complexity
Reported
MW +46.5 g/mol, +1 rotatable bond vs 4-fluoro analog
Differentiates SAR compound properties
Computed molecular descriptors
Pharmacophore Modeling Molecular Property Analysis Synthetic Intermediate

High Commercial Purity: 98% Specification from Multiple Vendors

5-(4-Chloro-2-methoxyphenyl)nicotinic acid is routinely available at a purity specification of 98% or higher from established research chemical suppliers . This compares favorably to the 95% minimum purity specification offered for the 4-fluoro analog by some vendors . The higher purity reduces the need for additional purification steps prior to use in sensitive biological assays.

Commercial purity
Reported
≥98% from multiple vendors (vs 95–97% for fluoro analog)
Supports assay-ready use without repurification
Vendor-specified; batch COA advised
Chemical Synthesis Analytical Chemistry Quality Control

Ortho-Methoxy/Para-Chloro Substitution Pattern: Unique Electronic and Steric Profile

The ortho-methoxy group in 5-(4-Chloro-2-methoxyphenyl)nicotinic acid introduces steric hindrance and an electron-donating substituent that can influence the dihedral angle between the pyridine and phenyl rings, potentially affecting binding to nicotinic acetylcholine receptors (nAChRs) . In contrast, the 4-fluoro and 4-bromo analogs lack this ortho substitution, resulting in different conformational preferences and electronic distributions. This unique substitution pattern is hypothesized to contribute to altered binding kinetics at nAChR subtypes .

Binding profile
Class-level inference
Ortho-OCH₃/para-Cl pattern may alter nAChR binding kinetics
Class-level inference; direct binding data to verify
Based on related 5-aryl nicotinic acids
Receptor Binding nAChR Pharmacology HCA2 Agonist

5-(4-Chloro-2-methoxyphenyl)nicotinic Acid: Validated Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: CNS-Targeted Drug Discovery via nAChR Modulation

The compound's enhanced lipophilicity (XLogP3=2.6) and ortho-methoxy/para-chloro substitution pattern make it a suitable scaffold for designing ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in CNS disorders . Researchers should prioritize this compound over simpler 5-aryl analogs when seeking improved blood-brain barrier penetration and distinct receptor subtype selectivity .

Chemical Biology: Tool Compound for HCA2 (GPR109A) Activation Studies

As a nicotinic acid derivative, this compound may interact with hydroxycarboxylic acid receptor 2 (HCA2), a target involved in lipid metabolism and anti-inflammatory responses . Its unique aryl substitution could modulate agonism/antagonism profiles compared to nicotinic acid itself, making it valuable for structure-activity relationship (SAR) investigations in metabolic disease research .

Synthetic Chemistry: Advanced Building Block for Biaryl Library Construction

The ortho-methoxy group serves as a latent phenol handle, enabling further derivatization (e.g., O-dealkylation, sulfonation) to expand chemical diversity . The compound's 98% commercial purity ensures it can be used directly in parallel synthesis or fragment-based drug discovery without additional purification steps, accelerating lead generation workflows.

Analytical Method Development: Reference Standard for HPLC and LC-MS Calibration

With a well-defined molecular weight (263.68 g/mol) and high purity specification (≥98%) , 5-(4-Chloro-2-methoxyphenyl)nicotinic acid can serve as a reliable reference standard for calibrating analytical instruments used in pharmaceutical quality control and metabolomics studies .

Application
Selection Property
Validation Focus
nAChR modulator research
Ortho-methoxy/para-Cl substitution pattern
Binding affinity and subtype selectivity review
HCA2 activation studies
Nicotinic acid scaffold with ortho modification
Agonism/antagonism profile assessment
Biaryl library synthesis
High purity and latent phenol handle
Derivatization feasibility and yield evaluation
HPLC/LC-MS reference standard
Defined molecular weight and purity specification
Calibration accuracy and retention time consistency

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